![molecular formula C16H22O4 B14414999 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane CAS No. 85604-65-5](/img/structure/B14414999.png)
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an oxane ring, with two methoxy groups and a prop-2-en-1-yl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane typically involves the reaction of 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol with an appropriate oxane derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the prop-2-en-1-yl substituent can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-: This compound shares a similar phenolic structure with methoxy and propenyl substituents.
1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate: This compound has a similar phenoxy group but with additional benzodioxol and benzoate groups.
Uniqueness
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is unique due to its specific combination of functional groups and the presence of an oxane ring
Propriétés
Numéro CAS |
85604-65-5 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-(2,6-dimethoxy-4-prop-2-enylphenoxy)oxane |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-10-13(17-2)16(14(11-12)18-3)20-15-8-5-6-9-19-15/h4,10-11,15H,1,5-9H2,2-3H3 |
Clé InChI |
UPUIHIJSMVWLAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC2CCCCO2)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



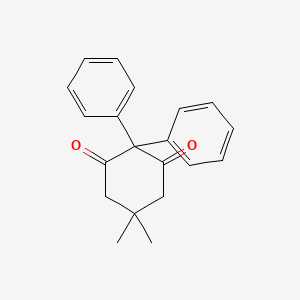
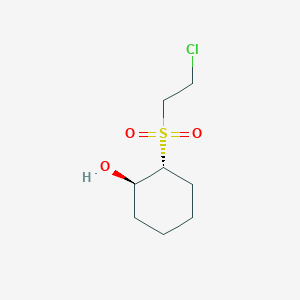
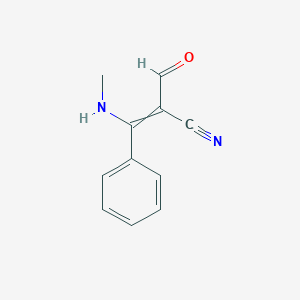
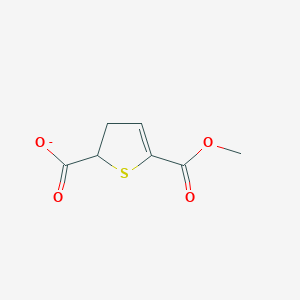

![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
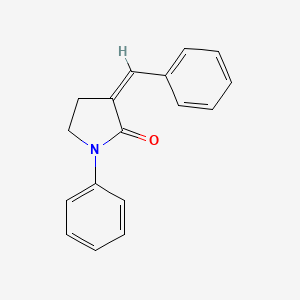

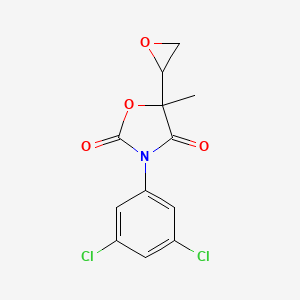
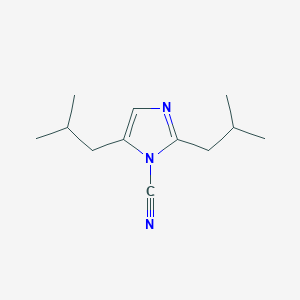


![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
